4-tert-butyl-N-mesitylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C20H25NO/c1-13-11-14(2)18(15(3)12-13)21-19(22)16-7-9-17(10-8-16)20(4,5)6/h7-12H,1-6H3,(H,21,22) |
InChI Key |
PSRBUXFWVYQTQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butyl N Mesitylbenzamide and Its Analogues
Established Amidation Reactions for Benzamide (B126) Linkage Formation
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation efficiently. The synthesis of 4-tert-butyl-N-mesitylbenzamide typically involves the coupling of 4-tert-butylbenzoic acid with mesitylamine.
Direct Amidation through Coupling Reagents and Catalytic Systems
Direct amidation of a carboxylic acid and an amine is the most common approach for synthesizing benzamides. This transformation is often sluggish and requires the activation of the carboxylic acid component. This is achieved through the use of coupling reagents or catalytic systems that generate a more reactive intermediate.
A variety of coupling reagents are routinely used for amide bond formation, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.orgnih.govnih.gov These additives act as acyl transfer agents, improving reaction rates and suppressing side reactions. Other common coupling systems include HATU/DIPEA and BOPCl/Et3N. nih.gov For sterically hindered substrates, such as the coupling between a bulky carboxylic acid and an amine, the choice of coupling reagent is critical to achieving good yields. acs.orgnih.gov
Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation, tolerating various functional groups and often allowing for simple purification without the need for chromatography. acs.orgacs.org Furthermore, rhodium-catalyzed C-H functionalization followed by decarboxylation represents a less common but innovative strategy for generating N-aryl benzamides. nih.gov
| Coupling System | Description | Key Features |
|---|---|---|
| EDC/HOBt or EDC/HOAt | A carbodiimide-based system where EDC activates the carboxylic acid, and HOBt or HOAt acts as an acyl transfer catalyst to improve efficiency and reduce side reactions. acs.orgnih.govnih.gov | Widely used, efficient for a broad range of substrates. acs.orgnih.gov HOAt is often superior for challenging couplings. acs.orgnih.gov |
| HATU/DIPEA | A uronium-based coupling reagent that is highly effective for forming amide bonds, particularly in peptide synthesis and for difficult couplings. nih.gov | Fast reaction times and high yields, though can be more expensive. nih.gov |
| B(OCH2CF3)3 | A borate (B1201080) ester that facilitates direct amidation between carboxylic acids and amines. acs.orgacs.org | Tolerates a variety of functional groups and often allows for non-chromatographic purification. acs.orgacs.org |
| Rhodium Catalysis | A method involving directed C-H functionalization of benzoic acids with isocyanates, followed by decarboxylation to yield N-aryl benzamides. nih.gov | Offers a unique disconnection approach, particularly for accessing meta-substituted patterns. nih.gov |
Optimization of Reaction Conditions for Enhanced Efficiency
The efficiency of amide bond formation is highly dependent on reaction conditions such as solvent, temperature, and reactant concentrations. numberanalytics.com Systematic screening of these parameters is crucial for maximizing yield and minimizing reaction time and side products. numberanalytics.com
Solvent: The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH3CN) are commonly used as they can solubilize the reactants and stabilize the transition states involved in the amidation process. nih.govnumberanalytics.com In some cases, the use of specific solvent systems, such as DMSO/t-BuOK, can promote the direct amidation of esters with amines. nih.gov
Temperature: Reaction temperature affects the rate of the amidation reaction. While higher temperatures generally lead to faster reactions, they can also promote the decomposition of sensitive reactants or products and lead to undesired side reactions. numberanalytics.com Therefore, an optimal temperature must be found for each specific substrate pair.
Concentration: The concentration of the reactants can also play a role in the reaction's efficiency. Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions. numberanalytics.com
| Parameter | Influence on Amidation | Common Practices |
|---|---|---|
| Solvent | Affects solubility of reactants and stability of intermediates. numberanalytics.com | Polar aprotic solvents like DMF, DMSO, and CH3CN are frequently used. nih.govnumberanalytics.com |
| Temperature | Controls the reaction rate; higher temperatures can increase rate but may cause decomposition. numberanalytics.com | Often optimized through screening to find a balance between reaction speed and selectivity. numberanalytics.com |
| Concentration | Influences reaction kinetics; higher concentrations can accelerate the reaction but may lead to side products. numberanalytics.com | Optimized to achieve the desired rate and yield. numberanalytics.com |
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide synthesis that reduce waste and avoid hazardous materials.
Mechanochemical Synthesis of Amides
Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based synthesis. nih.gov Ball milling is a common mechanochemical technique where reactants are ground together, often in the absence of a solvent or with minimal amounts of a liquid grinding assistant. nih.gov
This approach offers several advantages, including reduced solvent waste, faster reaction times, and sometimes access to different reactivity or product polymorphs compared to solution-phase reactions. nih.gov The mechanochemical synthesis of amides has been successfully demonstrated for a variety of substrates, including the formation of N-aryl amides. beilstein-journals.orgresearchgate.netacs.org For instance, iridium-catalyzed C-H amidation of benzamides has been achieved under solvent-free ball milling conditions. nih.govresearchgate.net
Protecting-Group-Free Synthetic Strategies
For amide synthesis, this can involve the use of specific catalytic systems that enable the direct coupling of unprotected amino acids or other functionalized amines and carboxylic acids. beilstein-journals.org For example, a one-pot, three-component synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides has been developed in water, highlighting a green protocol that avoids protecting groups and organic solvents. researchgate.net
Synthesis of Structurally Related N-Mesityl and 4-tert-Butyl Benzamide Derivatives
The synthetic methodologies described are not limited to this compound but are also applicable to a wide range of structurally related analogs. The synthesis of libraries of N-mesityl and 4-tert-butyl benzamide derivatives is important for structure-activity relationship studies in various fields.
For example, a series of 4-tert-butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide derivatives were synthesized using a one-pot cyclocondensation method. nih.gov Similarly, various N-substituted benzamide derivatives have been prepared and evaluated for their biological activities. nih.govresearchgate.net The synthesis of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex has also been reported, involving the reflux of the ligand with an iron salt in ethanol. uad.ac.idresearchgate.net These examples demonstrate the versatility of benzamide synthesis in creating diverse molecular architectures.
Strategies for Incorporating the 4-tert-Butyl Moiety
The introduction of the 4-tert-butyl group onto the benzamide framework is a critical step in the synthesis of the target compound and its analogues. This is typically achieved either by starting with a pre-functionalized raw material or by performing an alkylation reaction on a suitable aromatic precursor.
One of the most direct and common methods is to begin with a commercially available starting material that already contains the 4-tert-butyl group. For instance, 4-tert-butylbenzoic acid or its derivatives serve as excellent precursors. chemdad.com The 4-tert-butylbenzoic acid can be converted to the more reactive 4-tert-butylbenzoyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. chemdad.comchemicalbook.com This acid chloride is a key intermediate for subsequent amidation reactions. chemdad.comchemicalbook.comscientificlabs.co.uk
Alternatively, the tert-butyl group can be introduced onto an aromatic ring through Friedel-Crafts alkylation. cerritos.edu This classic electrophilic aromatic substitution reaction involves reacting an aromatic compound with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.edu While effective, this method can sometimes lead to mixtures of isomers, although the bulky nature of the tert-butyl group often favors para-substitution. cerritos.edu More advanced methods for selective alkylation have also been developed. For example, chromium-catalyzed, para-selective alkylation of benzamide derivatives with tertiary alkylmagnesium bromides has been reported as a highly selective method that avoids isomerization or the formation of ortho-alkylated byproducts. researchgate.net
Another approach involves the transformation of other functional groups. For instance, 4-tert-butylphenols can be synthesized and subsequently converted to the desired benzoic acid derivative, although this is a more circuitous route. cas.cz The synthesis of 4-tert-butyl benzaldehyde (B42025) has also been achieved by protecting benzaldehyde, performing a Friedel-Crafts reaction with isobutene, and then deprotecting, a method that yields the para-isomer with high selectivity. patsnap.com
| Method | Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Use of Precursor | 4-tert-Butylbenzoic acid | Thionyl chloride or Oxalyl chloride | Direct route to 4-tert-butylbenzoyl chloride for amidation. | chemdad.comchemicalbook.com |
| Friedel-Crafts Alkylation | Benzene derivative (e.g., t-butylbenzene) | t-Butyl chloride, AlCl₃ | Classic C-C bond formation; can produce isomeric byproducts. | cerritos.edu |
| Chromium-Catalyzed Alkylation | Benzamide derivative | t-BuMgBr, Cr(III) salt, TMSBr | Highly para-selective; avoids isomerization. | researchgate.net |
| From Phenol Derivatives | 4-tert-Butylphenol | Multi-step conversion | Indirect route involving oxidation and functional group manipulation. | cas.cz |
Strategies for Incorporating the Mesityl Moiety
The formation of the amide bond between the 4-tert-butylbenzoyl group and the mesityl amine (2,4,6-trimethylaniline) is the central reaction in synthesizing this compound. The steric hindrance of the mesityl group, with its two ortho-methyl substituents, requires robust and efficient coupling methods.
A widely used and effective strategy is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride. nih.gov In the context of this compound, this involves the reaction of 4-tert-butylbenzoyl chloride with 2,4,6-trimethylaniline. acs.org This reaction is often performed in the presence of a base, such as triethylamine (B128534) or in a biphasic system with aqueous base, to neutralize the HCl byproduct. The reaction of 4-tert-butylbenzoyl chloride with mesitylene, promoted by AlCl₃ in a Friedel-Crafts acylation, has also been investigated, directly forming the corresponding ketone which would require further steps to yield the amide. scientificlabs.co.ukrsc.orglookchem.com
Modern amide bond formation often relies on peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of coupling agents such as HOBt (Hydroxybenzotriazole), HATU, PyBOP, and HBTU have been successfully used for the synthesis of N-aryl benzamides, often yielding good to excellent results under mild conditions. cbijournal.com Another approach involves the in situ generation of chloro- and imido-phosphonium salts from triphenylphosphine (B44618) and an N-chloro-imide, which then facilitates the amidation of a carboxylic acid. acs.org This method has been successfully applied to the synthesis of N-mesitylbenzamide. acs.org
Solvent-free methods have also been developed for the synthesis of N-aryl benzamides. Microwave-assisted synthesis of N-aryl-substituted benzamides from anilines and acid chlorides has been shown to be a clean and efficient protocol, offering short reaction times and high yields. niscair.res.in
| Method | Reactants | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acyl Chloride Reaction | 4-tert-Butylbenzoyl chloride + 2,4,6-Trimethylaniline | Base (e.g., Triethylamine) | Classic, high-yielding method for amide formation. | acs.org |
| Peptide Coupling | 4-tert-Butylbenzoic acid + 2,4,6-Trimethylaniline | Coupling agents (e.g., HOBt, HATU, HBTU), Base | Mild conditions, good to excellent yields for hindered amines. | cbijournal.com |
| Phosphonium Salt Method | Benzoic acid + 2,4,6-Trimethylaniline | Triphenylphosphine, N-chlorophthalimide | In situ generation of the coupling agent. | acs.org |
| Microwave-Assisted Synthesis | Acid chloride + Aniline | Solvent-free, Microwave irradiation | Green chemistry approach, short reaction times. | niscair.res.in |
Methodologies for Product Isolation and Purification
The final stage in the synthesis of this compound involves the isolation and purification of the crude product to obtain a compound of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.
Following the reaction, a standard work-up procedure is typically employed. This often involves quenching the reaction with water or an aqueous solution, followed by extraction of the product into an organic solvent like diethyl ether or dichloromethane. cerritos.edu The organic layers are then combined, washed with water and/or brine to remove water-soluble impurities and salts, and dried over an anhydrous drying agent such as Na₂SO₄ or MgSO₄. mdpi.commdpi.com
For non-volatile, solid products like N-aryl benzamides, recrystallization is a common and effective purification technique. niscair.res.in This method involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethyl acetate/n-hexane) and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Column chromatography is another powerful purification method, particularly for removing closely related impurities or when recrystallization is ineffective. cbijournal.comresearchgate.net The crude material is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (eluent) is passed through the column. cbijournal.comresearchgate.netrsc.org By carefully selecting the eluent, components of the mixture can be separated based on their differential adsorption to the stationary phase. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). niscair.res.inresearchgate.net
In cases where the starting materials or byproducts are volatile, distillation under vacuum can be used for purification, although this is more common for liquid precursors like 4-tert-butylbenzoyl chloride than for the final solid amide product. chemdad.comchemicalbook.comlookchem.com
| Technique | Description | Typical Application | Reference |
|---|---|---|---|
| Aqueous Work-up/Extraction | Separating the product from water-soluble impurities and reagents using immiscible solvents. | Initial isolation from the reaction mixture. | cerritos.edu |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Purification of crude solid N-aryl benzamides. | niscair.res.inresearchgate.net |
| Column Chromatography | Separation of components based on differential adsorption on a solid stationary phase (e.g., silica gel). | Removal of byproducts with similar polarity to the product. | cbijournal.comresearchgate.netrsc.org |
| Vacuum Distillation | Purification of liquids by boiling at reduced pressure. | Purification of volatile liquid precursors like 4-tert-butylbenzoyl chloride. | chemdad.comchemicalbook.comlookchem.com |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Tert Butyl N Mesitylbenzamide
Single Crystal X-ray Diffraction for Solid-State Structure Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. bmrb.io This includes details on molecular composition, atomic connectivity, conformation, and intermolecular interactions that dictate the crystal packing. bmrb.io Although no published single-crystal X-ray diffraction data for 4-tert-butyl-N-mesitylbenzamide could be located, the following sections discuss the anticipated structural features based on the analysis of similar N-arylbenzamides. mdpi.combgu.ac.il
The molecular structure of this compound is characterized by a central amide linkage connecting a 4-tert-butylphenyl group and a mesityl (2,4,6-trimethylphenyl) group. A key conformational feature of N-arylbenzamides is the torsion angle between the plane of the phenyl ring and the amide group, as well as the torsion angle between the amide group and the N-aryl ring. acs.org
The crystal packing of N-arylbenzamides is typically governed by a combination of hydrogen bonding and other intermolecular forces. mdpi.comscispace.com In the solid state of this compound, the primary intermolecular interaction is expected to be the hydrogen bond between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. This interaction commonly leads to the formation of one-dimensional chains or tapes of molecules. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR techniques reveal the connectivity between atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, the amide proton, and the methyl protons of the tert-butyl and mesityl groups.
Aromatic Protons: The 4-tert-butylphenyl ring will exhibit two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons. The mesityl ring will show a singlet for its two equivalent aromatic protons. rsc.org
Amide Proton: A broad singlet for the N-H proton is expected, with its chemical shift being dependent on solvent and concentration.
Methyl Protons: A sharp singlet with an integration of nine protons will correspond to the tert-butyl group. The mesityl group will show two singlets: one for the single para-methyl group and another for the two equivalent ortho-methyl groups. rsc.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (Benzamide Ring) | ~7.8 | Doublet | 2H |
| Aromatic H (Benzamide Ring) | ~7.5 | Doublet | 2H |
| Aromatic H (Mesityl Ring) | ~6.9 | Singlet | 2H |
| Amide NH | Variable | Broad Singlet | 1H |
| tert-Butyl CH₃ | ~1.3 | Singlet | 9H |
| Mesityl p-CH₃ | ~2.3 | Singlet | 3H |
| Mesityl o-CH₃ | ~2.2 | Singlet | 6H |
This table is predictive and based on analogous structures.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the substituent groups. The chemical shifts are generally observed over a wider range than in ¹H NMR. rsc.org
Carbonyl Carbon: The amide carbonyl carbon is expected to appear as a singlet at the downfield end of the spectrum, typically in the range of δ 165-170 ppm. rsc.org
Aromatic Carbons: The spectrum will show multiple signals for the aromatic carbons. The carbon atoms bearing substituents will have distinct chemical shifts from those with attached protons.
Aliphatic Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group will give rise to two signals. The methyl carbons of the mesityl group will also be visible in the aliphatic region of the spectrum. rsc.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~168 |
| Aromatic C (quaternary) | ~156, ~137, ~135, ~132 |
| Aromatic CH | ~129, ~128, ~125 |
| C(CH₃)₃ (quaternary) | ~35 |
| C(CH₃)₃ (methyl) | ~31 |
| Mesityl p-CH₃ | ~21 |
| Mesityl o-CH₃ | ~18 |
This table is predictive and based on analogous structures.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of the molecule. walisongo.ac.id
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, this would primarily be useful for confirming the coupling between the adjacent protons on the 4-tert-butylphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals of the aromatic rings and methyl groups to their corresponding carbon signals. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly powerful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the tert-butyl group and the C4 carbon of the benzamide (B126) ring. Similarly, the protons of the mesityl methyl groups would show correlations to the aromatic carbons of the mesityl ring, confirming their positions. walisongo.ac.id
The combined use of these 1D and 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound in solution. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within the this compound molecule. By analyzing the vibrational modes of the chemical bonds, a detailed "fingerprint" of the compound can be obtained.
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, providing information on the functional groups present. For this compound, the key characteristic absorption bands are expected to be associated with the N-H group, the carbonyl (C=O) group of the amide, the aromatic rings, and the alkyl substituents. The N-H stretching vibration typically appears as a sharp band in the region of 3500-3300 cm⁻¹. The C=O stretching vibration of the amide I band is one of the most intense absorptions and is expected in the range of 1680-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated around 1550-1510 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the tert-butyl and mesityl methyl groups appear in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings is expected to produce strong signals. The C=O stretch is also Raman active. The vibrations of the C(CH₃)₃ group of the tert-butyl substituent and the methyl groups on the mesityl ring will also be observable.
The following table summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies. researchgate.netresearchgate.netwestmont.eduspectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3500-3300 | Amide |
| Aromatic C-H Stretch | 3100-3000 | Phenyl, Mesityl |
| Aliphatic C-H Stretch | 2960-2850 | tert-Butyl, Methyl |
| C=O Stretch (Amide I) | 1680-1630 | Amide |
| Aromatic C=C Stretch | 1600-1450 | Phenyl, Mesityl |
| N-H Bend (Amide II) | 1550-1510 | Amide |
| C-N Stretch | 1400-1200 | Amide |
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical technique for determining the precise molecular formula and investigating the fragmentation patterns of this compound.
Exact Mass Determination: HRMS provides the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of its elemental composition. For this compound (C₂₀H₂₅NO), the predicted monoisotopic mass is 295.1936 Da. uni.lu ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. uni.lu The high resolution of the mass analyzer allows for the differentiation of ions with very similar nominal masses.
The predicted m/z values for common adducts of this compound are presented in the table below. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 296.2009 |
| [M+Na]⁺ | 318.1828 |
| [M+K]⁺ | 334.1568 |
| [M+NH₄]⁺ | 313.2274 |
Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can be used to elucidate the fragmentation pathways. The fragmentation of this compound is expected to occur at the most labile bonds. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the 4-tert-butylbenzoyl cation and the mesitylamine radical cation or their neutral counterparts. Further fragmentation of the 4-tert-butylbenzoyl cation could involve the loss of the tert-butyl group. The mesityl portion can also undergo characteristic fragmentations.
A plausible fragmentation pathway for [M+H]⁺ of this compound is outlined below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 296.2009 | 161.1015 | C₉H₁₁N | 4-tert-butylbenzoyl cation |
| 296.2009 | 135.1021 | C₁₁H₁₃O | Mesitylamine radical cation |
| 161.1015 | 105.0335 | C₄H₈ | Benzoyl cation |
Other Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. utp.edu.my Molecules containing π-electrons or non-bonding electrons can absorb energy in the UV-Vis range, causing these electrons to be excited to higher energy anti-bonding molecular orbitals. utp.edu.my The chromophores in this compound, namely the benzoyl and mesityl groups, are expected to give rise to characteristic absorption bands.
The electronic spectrum of this compound is anticipated to show absorptions corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl group. Typically, benzamides exhibit a strong absorption band (the B-band) in the near-UV region. The presence of the tert-butyl group on the benzoyl ring and the methyl groups on the N-phenyl ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzanilide.
| Compound | Solvent | λmax (nm) | Transition |
| This compound | (Typical organic solvent, e.g., Ethanol or Chloroform) | ~250-280 | π → π* (B-band) |
| This compound | (Typical organic solvent, e.g., Ethanol or Chloroform) | ~300-330 | n → π* |
Reactivity and Reaction Mechanisms of 4 Tert Butyl N Mesitylbenzamide
Chemical Transformations of the Amide Linkage
The amide bond in 4-tert-butyl-N-mesitylbenzamide is exceptionally stable due to the significant steric hindrance provided by the N-mesityl and 4-tert-butylphenyl groups. This steric shielding makes typical amide reactions, such as hydrolysis, challenging, often requiring harsh conditions.
Hydrolysis: The cleavage of the amide bond through hydrolysis is significantly impeded. acs.org Both acid- and base-catalyzed hydrolysis are expected to be slow. Under acidic conditions, protonation of the carbonyl oxygen is the typical first step for planar amides. However, for highly twisted amides, N-protonation can become competitive, potentially altering the reaction mechanism. researchgate.net In either case, the subsequent nucleophilic attack by water is sterically hindered. Basic hydrolysis, involving the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, is also disfavored due to the steric congestion created by the ortho-methyl groups of the mesityl ring and the bulky tert-butyl group. nih.gov
Reduction: Despite its stability, the amide linkage can be reduced under specific conditions.
Reduction to Alcohols: Strong reducing agents like samarium(II) iodide (SmI₂) in the presence of an amine and water can achieve a highly chemoselective reduction of sterically hindered tertiary amides to their corresponding alcohols. organic-chemistry.orgacs.orgnih.gov This method proceeds via selective C-N bond cleavage, a pathway that is often disfavored in traditional reductions. organic-chemistry.org The reaction is notable for its excellent functional group tolerance and mild conditions. acs.org
Reduction to Amines: Alternatively, the reduction to the corresponding amine, 4-tert-butyl-N-(2,4,6-trimethylbenzyl)amine, can be accomplished using powerful reducing agents. Dialkylboranes, for instance, are capable of reducing tertiary amides to tertiary amines. acs.orgnih.gov Similarly, catalytic reduction using hydrosilanes in the presence of specific metal catalysts can also effect this transformation. organic-chemistry.org The choice of reagent and conditions dictates whether the C-O or C-N bond is cleaved.
Functionalization Reactions of the Aromatic Rings
Functionalization of the two aromatic rings in this compound is dictated by the directing effects and steric hindrance of the existing substituents.
Reactions on the 4-tert-butylphenyl Ring: This ring is subject to electrophilic aromatic substitution. The directing effects of the two substituents are key:
The tert-butyl group is an activating, ortho, para-director.
The N-mesitylbenzamide group is deactivating and primarily a meta-director due to the electron-withdrawing nature of the carbonyl group.
Reactions on the Mesityl Ring: The mesityl (2,4,6-trimethylphenyl) ring is highly activated towards electrophilic substitution by the three methyl groups. However, it is also exceptionally hindered. The two ortho positions relative to the amide nitrogen are shielded by the adjacent methyl groups and the bulky benzoyl portion of the molecule. The para position (C4 of the mesityl ring) is sterically more accessible. Despite the activation, functionalization of this ring is challenging. Any reaction would likely be sluggish and require forcing conditions, with a strong preference for substitution at the less hindered C4 position.
Reactivity Modulated by the tert-Butyl Substituent
The tert-butyl group on the benzoyl ring significantly influences the molecule's reactivity through a combination of steric and electronic effects.
Electronic Effects: The tert-butyl group is weakly electron-donating through induction. This effect slightly increases the electron density of the benzoyl ring, which can influence the rate of electrophilic aromatic substitution. However, this electronic influence is generally considered minor compared to its powerful steric effects. Studies on related compounds, such as substituted tert-butyl perbenzoates, have shown that a para-tert-butyl group can lead to a small rate acceleration in reactions, interpreted as being due to a polar factor. cdnsciencepub.com
| Reaction Type | Influence of 4-tert-Butyl Group | Observed/Expected Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | Steric directing effect and weak activation. | Directs incoming electrophiles to the ortho position. May slightly increase reaction rate compared to an unsubstituted ring, but steric factors are dominant. |
| Nucleophilic Attack at Carbonyl | Minimal direct steric effect due to distance, but contributes to overall molecular crowding. | The reactivity of the carbonyl is primarily dictated by the N-mesityl group. The tert-butyl group's electronic donation slightly reduces the carbonyl's electrophilicity. |
| Radical Reactions | Can stabilize adjacent radical intermediates through hyperconjugation. | In reactions involving benzylic radical formation (if the tert-butyl were an ethyl, for example), it would have a stabilizing effect. |
Reactivity Influenced by the Mesityl Substituent
The N-mesityl group is the single most important factor controlling the reactivity of this compound. Its influence stems almost entirely from its profound steric bulk.
The two ortho-methyl groups of the mesityl ring effectively "cage" the amide nitrogen and the carbonyl group. This has several consequences:
Inhibition of Nucleophilic Attack: The steric shield prevents the approach of nucleophiles to the carbonyl carbon, drastically reducing the rate of reactions like hydrolysis and reduction. rsc.orgresearchgate.net
Twisted Amide Bond: The steric clash between the mesityl group and the benzoyl group forces the N-C(O) bond to twist away from planarity. This disrupts the nN → π*C=O resonance that stabilizes typical amides. researchgate.netresearchgate.net A reduction in resonance increases the electrophilicity of the carbonyl carbon, but this effect is counteracted by the overwhelming steric hindrance that prevents reagents from accessing it.
Kinetic Stability: The steric hindrance imparts high kinetic stability to the molecule, preventing it from participating in many reactions that analogous, less hindered amides would readily undergo. nih.gov
Influence on Reaction Mechanisms: In reactions where the amide can participate, the mesityl group can render steps irreversible. For example, in certain N-heterocyclic carbene (NHC)-catalyzed reactions, the irreversible addition of the NHC to an aldehyde is attributed to the steric bulk of the N-mesityl substituent, which prevents the reverse reaction. rsc.orgresearchgate.netnih.gov
Mechanistic Investigations of Reaction Pathways
While specific mechanistic studies on this compound are scarce, pathways can be inferred from studies on related sterically hindered systems.
Amide Hydrolysis: The mechanism of hydrolysis for a twisted amide like this is expected to differ from that of a planar amide. researchgate.net
N-Protonation vs. O-Protonation: In strongly acidic media, planar amides preferentially protonate on the carbonyl oxygen. However, the loss of resonance in a twisted amide increases the basicity of the nitrogen atom, making N-protonation a more favorable pathway.
Stepwise vs. Concerted Mechanism: N-protonation facilitates a stepwise mechanism where the C-N bond cleaves to form a distinct acylium ion intermediate, which is then trapped by water. This contrasts with the typical concerted or tetrahedral intermediate pathway for O-protonated amides. researchgate.net
Reduction with SmI₂: The mechanism for the reduction of amides to alcohols with samarium(II) iodide is thought to involve: nih.gov
Electron Transfer: An initial single-electron transfer (SET) from SmI₂ to the amide carbonyl group to form a radical anion.
Coordination: Coordination of the samarium species to both the carbonyl oxygen and the Lewis basic nitrogen of the resulting tetrahedral intermediate.
C-N Cleavage: This dual coordination facilitates selective cleavage of the C-N bond, ultimately leading to the formation of the corresponding alcohol after workup. nih.gov
Computational and Theoretical Studies on 4 Tert Butyl N Mesitylbenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to determining the electronic and geometric properties of a molecule from first principles. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy.
While specific DFT studies on 4-tert-butyl-N-mesitylbenzamide are not extensively detailed in the public literature, research on analogous compounds provides a clear indication of the insights that can be gained. For instance, DFT calculations on similar benzamide (B126) and urea (B33335) derivatives are used to determine optimized molecular structures, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.netrsc.org Studies on a related urea compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea, used the B3LYP method with a 6-311+G(2d,p) basis set to compare the computationally optimized structure with one determined by X-ray diffraction, finding a very close correlation between the two. researchgate.net
For this compound, such calculations would elucidate key electronic parameters. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a molecule is more readily polarized and reactive. The electrostatic potential surface would map electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack. For example, the carbonyl oxygen of the amide group is expected to be an electron-rich region (a site for hydrogen bonding), while the amide hydrogen would be electron-poor.
This table represents expected characteristics based on DFT studies of similar molecules, such as other N-aryl amides and tert-butyl containing compounds. researchgate.netbsu.by
Molecular Modeling for Conformational Landscape Exploration
The biological activity and physical properties of a flexible molecule like this compound are governed by its conformational landscape—the collection of its stable three-dimensional structures (conformers) and the energy barriers between them. Molecular modeling, particularly using molecular mechanics (MM) force fields, is employed to explore this landscape. nih.gov
The steric bulk of the ortho-methyl groups on the mesityl ring and the large tert-butyl group imposes significant constraints on the molecule's conformation. upenn.edu Conformational analysis would involve systematically rotating these key bonds and calculating the steric energy of each resulting geometry to identify low-energy, stable conformers. upenn.edu It is expected that the most stable conformer will adopt a twisted arrangement where the two aromatic rings are not coplanar, minimizing steric clashes between the ortho-methyl groups and the carbonyl oxygen, and between the tert-butyl group and the amide moiety.
Table 2: Key Rotational Dihedrals in this compound
| Dihedral Angle | Description | Expected Consequence of Rotation |
|---|---|---|
| C(aroyl)-C(carbonyl)-N-C(mesityl) | Defines the planarity of the amide bond. | High energy barrier to rotation, typically prefers a near-planar (trans) conformation. |
| C(carbonyl)-N-C(mesityl)-C(mesityl) | Rotation around the N-Aryl bond. | Steric hindrance from ortho-methyl groups leads to a non-planar (twisted) low-energy state. |
| C(aryl)-C(aryl)-C(carbonyl)-N | Rotation around the C-Aroyl bond. | Influences the relative orientation of the tert-butylphenyl group to the amide plane. |
This table is based on general principles of conformational analysis applied to the specific structure of the molecule. upenn.eduupenn.edu
Ligand-Protein Interaction Studies via Molecular Docking (Relevant for Biological Activity)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein target. This method is crucial for understanding potential biological activity and for structure-based drug design. nih.gov
In docking simulations with this compound, the molecule's distinct structural features would play key roles in its binding. The large, hydrophobic tert-butyl and mesityl groups are well-suited for occupying hydrophobic pockets within a protein's binding site. nih.gov The tert-butyl group, in particular, can act as a strong anchoring point, as its size and shape are complementary to non-polar cavities. nih.gov
The central amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form specific, directional interactions with amino acid residues like serine, threonine, asparagine, or glutamine in a protein backbone or side chain. nih.gov The aromatic rings can participate in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) or arginine. nih.gov
A typical docking study would involve:
Defining the 3D structure of a target protein.
Generating multiple low-energy conformations of this compound.
Systematically placing these conformers into the protein's active site.
Using a scoring function to estimate the binding affinity for each pose, identifying the most favorable binding modes.
In Silico Prediction of Chemical Behavior and Reaction Energetics
Computational methods can predict the chemical behavior of this compound and the energetics of its potential reactions. DFT calculations, for example, can be used to model reaction mechanisms and determine activation energies, providing insight into reaction feasibility and rates. rsc.org
For instance, the synthesis of this amide likely involves the reaction of a 4-tert-butylbenzoyl derivative (like an acid chloride) with 2,4,6-trimethylaniline. nih.gov Computational chemistry could model this reaction pathway, calculating the energies of intermediates and transition states to understand the mechanism of amide bond formation.
Furthermore, the reactivity of the molecule itself can be predicted. The stability of the amide bond towards hydrolysis can be assessed by calculating the energy barrier for nucleophilic attack by water or hydroxide (B78521). The aromatic rings' susceptibility to electrophilic substitution can be evaluated by analyzing the calculated charge distributions and frontier orbitals. For example, a study of a related reaction involving N-methylbenzamide used DFT to elucidate the catalytic cycle, identify the rate-determining transition state, and calculate an activation free-energy barrier of 28.2 kcal/mol for a C-H activation process. rsc.org Similar approaches could predict the energetics of reactions involving this compound.
Biological Activity and Mechanistic Investigations of 4 Tert Butyl N Mesitylbenzamide and Its Analogues in Vitro Focus
In Vitro Biological Screening Against Relevant Targets
In vitro biological screening has revealed that 4-tert-butyl-N-mesitylbenzamide and its analogues exhibit activity against several relevant biological targets, particularly those associated with cancer. A number of N-substituted benzamide (B126) derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. researchgate.net For instance, certain novel N-substituted benzimidazole (B57391) carboxamides, which share a similar structural framework, have shown promising and selective activity against the MCF-7 breast cancer cell line. nih.gov
The primary targets for many of these benzamide derivatives appear to be histone deacetylases (HDACs). researchgate.netnih.gov Molecular docking studies have been employed to investigate the binding affinity of these compounds towards HDACs, with some analogues showing significant interactions with HDAC2 and HDAC8. researchgate.net The exploration of N-substituted benzamide derivatives as potential HDAC inhibitors has been a key area of research, with some compounds demonstrating inhibitory activity comparable to known HDAC inhibitors like MS-275. researchgate.netnih.gov
Beyond cancer-related targets, analogues of the core benzamide structure have been investigated for other biological activities. For example, N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, which feature a related N-substituted framework, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.netnih.govnih.gov This indicates that the broader class of N-arylbenzamides has the potential to interact with a range of biological receptors.
Additionally, some N-benzamide derivatives have been screened for their antimicrobial properties. Certain synthesized compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, such as E. coli and B. subtilis. nanobioletters.com
Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Cellular Pathway Modulation)
The molecular mechanisms of action for this compound and its analogues are primarily centered on enzyme inhibition and the modulation of cellular pathways. A significant body of research points towards the inhibition of histone deacetylases (HDACs) as a key mechanism. researchgate.netnih.gov By inhibiting HDACs, these compounds can alter gene expression, leading to various cellular responses, including cell cycle arrest and apoptosis. Molecular docking simulations have provided insights into the potential binding modes of these benzamide derivatives within the active sites of HDAC enzymes, suggesting that interactions such as hydrogen bonding and hydrophobic interactions are crucial for their inhibitory activity. researchgate.net
For analogues targeting the TRPV1 receptor, the mechanism involves competitive antagonism. researchgate.netnih.govnih.gov These compounds bind to the receptor, preventing its activation by agonists like capsaicin. Docking studies with homology models of the TRPV1 receptor have helped to visualize the critical hydrogen bonds between the ligand and the receptor that contribute to its potent antagonism. nih.gov
In the context of antimicrobial activity, it is inferred that the active N-benzamide compounds may function by penetrating the peptidoglycan cell wall of bacteria more effectively or by having a better fit at their specific receptor site. nanobioletters.com
Structure-Activity Relationship (SAR) Analysis of Benzamide Derivatives with Biological Profiles
Structure-activity relationship (SAR) analysis of benzamide derivatives has been a critical component in understanding and optimizing their biological activities. These studies systematically modify different parts of the molecule to determine which chemical features are essential for their desired effects.
For N-substituted benzamide derivatives targeting HDACs, SAR studies have revealed that the nature and position of substituents on both the benzamide and the N-aryl ring significantly influence their anti-proliferative activity. researchgate.netnih.gov For example, the introduction of methoxy (B1213986) and/or hydroxy groups on the phenyl ring and cyano groups on a benzimidazole core has been shown to enhance activity against the MCF-7 cell line. nih.gov
In the case of TRPV1 antagonists, extensive SAR studies have been conducted on the 'A-region' and 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues. researchgate.netnih.govnih.gov These studies have demonstrated that:
The following table summarizes some of the observed SAR trends for different series of benzamide analogues:
| Compound Series | Key Structural Features | Impact on Biological Activity | Reference |
|---|---|---|---|
| N-Benzimidazole Carboxamides | Methoxy/hydroxy and cyano substitutions | Enhanced antiproliferative activity against MCF-7 cells | nih.gov |
| N-(4-t-butylbenzyl) Thiourea Analogues | α-Methyl substitution | Potent and stereospecific TRPV1 antagonism | researchgate.net |
| N-(4-t-butylbenzyl) Thiourea Analogues | 2-Halogen substitution | Enhanced TRPV1 antagonism | researchgate.net |
| N-4-t-butylbenzyl Propanamides | 3-Fluoro substitution | High binding affinity and potent antagonism for rTRPV1 and hTRPV1 | nih.gov |
Cellular and Subcellular Effects in In Vitro Models (e.g., Cell Cycle Perturbations, Apoptosis Induction)
The in vitro cellular and subcellular effects of this compound and its analogues are consistent with their proposed mechanisms of action, particularly for those with anti-cancer properties. The primary cellular outcomes observed are the inhibition of cell proliferation, perturbations in the cell cycle, and the induction of apoptosis (programmed cell death). researchgate.net
Studies on N-substituted benzamide derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines in a dose-dependent manner. researchgate.netnih.gov The IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for several analogues against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer). researchgate.net Some of these compounds displayed inhibitory activity comparable to the established anti-cancer agent MS-275. researchgate.net
The following table provides a representative example of the anti-proliferative activity of certain N-substituted benzamide derivatives against different cancer cell lines:
| Compound | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) | K562 (IC50 in µM) | A549 (IC50 in µM) | Reference |
|---|---|---|---|---|---|
| Analogue 13h | Data not specified | Data not specified | Data not specified | Data not specified | researchgate.net |
| Analogue 13k | Data not specified | Data not specified | Data not specified | Data not specified | researchgate.net |
| N-methyl-substituted derivative with hydroxyl and methoxy groups | 3.1 | Not specified | Not specified | Not specified | nih.gov |
| Cyano-substituted derivative 10 | 1.2-5.3 (across tested cells) | 1.2-5.3 (across tested cells) | 1.2-5.3 (across tested cells) | 1.2-5.3 (across tested cells) | nih.gov |
| Cyano-substituted derivative 11 | 1.2-5.3 (across tested cells) | 1.2-5.3 (across tested cells) | 1.2-5.3 (across tested cells) | 1.2-5.3 (across tested cells) | nih.gov |
Note: Specific IC50 values for analogues 13h and 13k were mentioned as being evaluated but the exact figures were not provided in the abstract. researchgate.net The activity of cyano-substituted derivatives 10 and 11 was reported as a range across the tested cell lines. nih.gov
While the direct induction of apoptosis by this compound itself is not explicitly detailed in the provided search results, the anti-proliferative effects of its analogues, particularly those targeting HDACs, are strongly suggestive of apoptosis induction as a downstream consequence of their mechanism of action. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate
The amide functionality within 4-tert-butyl-N-mesitylbenzamide serves as a robust and versatile handle for a variety of chemical transformations. Its presence allows for the introduction of the bulky and sterically demanding 4-tert-butylbenzoyl and mesityl groups into a wide array of organic molecules. This is particularly useful in the synthesis of sterically crowded structures, where controlling the spatial arrangement of atoms is crucial for achieving desired chemical and physical properties.
The synthesis of related N-substituted amides, such as N-tert-butyl amides, has been explored through various catalytic methods. For instance, the copper(II) triflate (Cu(OTf)2) catalyzed reaction of nitriles with di-tert-butyl dicarbonate (B1257347) provides a convenient route to N-tert-butyl amides. researchgate.net This highlights the broader synthetic context in which amide bond formation, a key feature of this compound, is a focal point of research. The development of such synthetic methodologies underscores the importance of amide-containing compounds as key building blocks in organic chemistry.
Role in Ligand Design and Coordination Chemistry for Catalytic Systems
The nitrogen and oxygen atoms of the amide group in this compound can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with metal centers. The sterically demanding tert-butyl and mesityl groups play a crucial role in influencing the coordination geometry around the metal ion. This steric hindrance can create a specific microenvironment around the catalytic center, which can lead to enhanced selectivity in catalytic reactions.
The design of ligands is a fundamental aspect of coordination chemistry, with the goal of creating metal complexes with specific catalytic activities or material properties. uni-muenster.de The principles of ligand design often involve the use of bulky substituents to control the number of ligands that can coordinate to a metal center and to influence the reactivity of the resulting complex. The structure of this compound aligns well with these principles, making it an attractive candidate for the development of novel catalysts. The exploration of coordination chemistry with sterically hindered ligands, such as those derived from calixarenes, further illustrates the importance of steric bulk in creating unique metal complexes. chemrxiv.org
The broader field of coordination chemistry continually explores how different ligands can be used to synthesize new materials and catalysts. digitellinc.com The ability of amide-containing molecules to act as ligands is well-established, and the specific steric and electronic properties of this compound position it as a valuable component in the ongoing development of sophisticated catalytic systems.
Applications in Polymer Chemistry and Advanced Materials
The incorporation of this compound or its derivatives into polymer chains can significantly impact the properties of the resulting materials. The bulky tert-butyl and mesityl groups can disrupt polymer chain packing, leading to materials with altered physical characteristics such as increased solubility, modified thermal properties, and enhanced processability.
For instance, studies on the radical copolymerization of N-tert-butyl acrylamide (B121943) with other monomers have demonstrated how the presence of a bulky tert-butyl group influences polymerization kinetics and the properties of the final polymer. rsc.org While this research does not directly involve this compound, it highlights the general principle that incorporating bulky amide-containing monomers is a viable strategy for tuning polymer properties. The insights gained from such studies are transferable to the potential applications of this compound in the realm of polymer chemistry.
The development of advanced materials often relies on the precise control of molecular architecture. The unique combination of a rigid benzamide (B126) core and bulky substituents in this compound makes it a promising building block for the creation of new polymers and materials with tailored functionalities.
Development of Functional Molecules and Devices
The specific substitution pattern of this compound can be strategically utilized in the design of functional molecules for various applications. The tert-butyl group, for example, is often employed to enhance the solubility of molecules in organic solvents and to control intermolecular interactions in the solid state. The mesityl group, with its ortho-methyl substituents, provides significant steric hindrance that can be used to stabilize reactive species or to control the conformation of a molecule.
The synthesis of molecules with specific functions is a major driver of chemical research. For example, the development of compounds for use in electronic devices or as molecular sensors often requires the careful placement of functional groups to achieve the desired electronic and photophysical properties. While direct applications of this compound in functional devices are not yet widely reported, its structural motifs are relevant to the design of such systems. The principles of molecular engineering suggest that the unique combination of steric and electronic properties inherent to this compound could be harnessed for the creation of novel functional molecules.
Conclusion and Future Research Directions
Synthesis of New 4-tert-butyl-N-mesitylbenzamide Derivatives
The synthesis of new derivatives of this compound is a primary avenue for future research. The core structure offers several points for modification, which could lead to a library of related compounds with diverse properties.
Future Synthetic Strategies:
Modification of the N-Mesityl Group: The methyl groups on the mesityl ring are targets for functionalization. For instance, benzylic bromination followed by nucleophilic substitution could introduce a wide range of functionalities. Alternatively, replacing the mesityl group with other substituted aryl groups could fine-tune the steric and electronic environment around the amide bond.
Introduction of Heterocyclic Rings: Replacing either the benzoyl or the mesityl group with heterocyclic aromatic rings could impart novel biological activities or catalytic properties to the resulting amide derivatives.
These synthetic efforts would not only expand the chemical space around this compound but also provide a platform for structure-activity relationship (SAR) studies in various applications.
Advancements in Spectroscopic and Computational Characterization
While basic structural information for this compound is available, a comprehensive spectroscopic and computational characterization is a critical next step. uni.lu
Spectroscopic Characterization: A full spectroscopic workup would be essential for any newly synthesized derivatives. This would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all protons and carbons, especially for more complex derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy: This would confirm the presence of key functional groups, particularly the amide C=O stretch.
Computational Characterization: Computational studies can provide deep insights into the molecule's structure and reactivity. Future research should involve:
Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental IR spectra.
Molecular Dynamics (MD) Simulations: To understand the conformational dynamics of the molecule, especially the rotation around the amide bond, which is expected to be highly hindered.
Predicted Physicochemical Properties: Computational tools can predict properties like lipophilicity (XlogP) and collision cross section (CCS), which are important for understanding its potential behavior in biological systems and for analytical method development. uni.lu
Table 1: Predicted Physicochemical Properties for this compound This interactive table contains predicted data.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅NO |
| Monoisotopic Mass | 295.1936 Da |
| XlogP | 5.0 |
| Predicted CCS ([M+H]⁺, Ų) | 172.2 |
| Predicted CCS ([M+Na]⁺, Ų) | 179.7 |
| Predicted CCS ([M-H]⁻, Ų) | 179.5 |
Data sourced from PubChemLite. uni.lu
Exploring Novel Biological Targets and Mechanistic Pathways
The biological activity of this compound is currently unexplored. However, the benzamide (B126) scaffold is present in numerous biologically active compounds. The significant steric hindrance in this molecule could lead to high selectivity for specific biological targets.
Future Research Focus:
High-Throughput Screening: The compound and its future derivatives should be subjected to high-throughput screening against a wide range of biological targets, such as enzymes (kinases, proteases) and G-protein coupled receptors (GPCRs).
Anticancer and Antimicrobial Assays: Given that many novel benzamides show potential in these areas, screening for anticancer and antimicrobial activity would be a logical starting point.
Mechanistic Studies: Should any biological activity be identified, subsequent studies would need to focus on elucidating the mechanism of action. This could involve identifying the specific binding site on a protein target through techniques like X-ray crystallography or cryo-electron microscopy, in conjunction with molecular docking studies.
Expanding Applications in Catalysis and Advanced Materials
The unique structural features of this compound suggest potential applications beyond biology.
Catalysis: The sterically hindered amide could function as a bulky ligand for transition metal catalysts. The steric environment it creates could enforce high selectivity in catalytic transformations, such as asymmetric synthesis. Future work could involve synthesizing coordination complexes with various metals and testing their catalytic performance.
Advanced Materials: The rigid and bulky nature of the molecule makes it an interesting building block (monomer) for specialty polymers. Polymers incorporating this moiety could exhibit high thermal stability, specific mechanical properties, or unique gas permeability characteristics, making them suitable for advanced materials applications in aerospace or membrane technology.
Methodological Innovations in Organic Synthesis
The synthesis of sterically hindered amides like this compound can be challenging using classical methods. Future research could focus on applying and developing modern synthetic methodologies for its efficient preparation.
Innovative Synthetic Methods:
Catalytic Amidation: Moving beyond traditional coupling reagents, the use of modern catalytic systems for direct amidation of carboxylic acids or transamidation reactions could provide more efficient and sustainable routes to this class of compounds. Recent advances in nickel-catalyzed reductive amidation of esters are a case in point. nih.gov
Flow Chemistry: For syntheses that are difficult to control in batch, flow chemistry could offer significant advantages in terms of safety, scalability, and reaction optimization. The precise control over reaction parameters in a flow reactor could be beneficial for managing the reactivity of the intermediates involved in forming sterically congested amide bonds.
Reductive Functionalization: Advanced strategies involving the reductive functionalization of amides could be explored to create novel amine structures from this compound, opening up yet another dimension of chemical space. uni.lu
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 4-tert-butyl-N-mesitylbenzamide, and how do reaction conditions impact yield?
- Answer : The synthesis typically involves coupling a tert-butyl-substituted benzoic acid derivative with mesitylamine. For example, activated esters (e.g., N-hydroxysuccinimide esters) or coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate amide bond formation under reflux in aprotic solvents (e.g., DMF or THF). Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Key factors include solvent polarity (to stabilize intermediates), temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis, column chromatography or recrystallization is used for purification .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what diagnostic signals confirm its identity?
- Answer :
- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and tert-butyl protons (δ 1.3 ppm, singlet) confirm substituents. The amide NH proton appears as a broad peak (δ ~8.5 ppm).
- IR Spectroscopy : Strong C=O stretch (~1650 cm⁻¹) confirms the amide bond.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match the molecular formula (C₂₀H₂₅NO). High-resolution MS distinguishes isotopic patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : The compound is explored as a pharmacophore in enzyme inhibition studies, particularly targeting bacterial acps-pptase enzymes involved in lipid biosynthesis. Its tert-butyl and mesityl groups enhance hydrophobic interactions with enzyme active sites, making it a candidate for antibacterial agent development .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use personal protective equipment (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Toxicity data are limited, so treat it as hazardous. Follow guidelines in Prudent Practices in the Laboratory (National Academies Press) for waste disposal and emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer : Discrepancies may arise from impurities, assay variability, or differences in bacterial strains. Strategies include:
- Purity Analysis : HPLC (>95% purity) to rule out side products.
- Standardized Assays : Use fixed enzyme concentrations (e.g., 10 nM acps-pptase) and buffer conditions (pH 7.4, 25°C).
- Orthogonal Validation : Confirm results using surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. What strategies optimize the aqueous solubility and stability of this compound for in vitro bioassays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin enhances solubility via host-guest interactions.
- pH Adjustment : Buffers near the compound’s pKa (~3–4 for the amide group) improve stability.
- Lyophilization : Freeze-drying in cryoprotectants (e.g., trehalose) ensures long-term storage .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what structural modifications could improve bioavailability?
- Answer : The tert-butyl group increases lipophilicity (logP ~4.5), leading to poor aqueous solubility but enhanced membrane permeability. Modifications include:
- Polar Substituents : Introduce -OH or -NH2 groups on the benzene ring to improve solubility.
- Prodrugs : Convert the amide to a hydrolyzable ester for better absorption, regenerating the active form in vivo .
Q. What advanced computational methods are used to predict the binding mode of this compound with target enzymes?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with acps-pptase. Molecular dynamics simulations (GROMACS) assess stability of the ligand-enzyme complex over time. Quantum mechanics/molecular mechanics (QM/MM) calculations evaluate electronic effects at the binding site .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
